molecular formula C20H25N3O3 B5639380 3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one

3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one

Cat. No. B5639380
M. Wt: 355.4 g/mol
InChI Key: RLXDFRYVZOQUJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups through strategic chemical reactions. A novel synthesis approach was demonstrated by Fatma et al. (2017), involving Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, leading to the formation of compounds with similar structural features (Fatma, S., Bishnoi, A., Verma, A., Singh, R., & Srivastava, A., 2017). This method could potentially be adapted for the synthesis of the target compound, emphasizing the importance of specific reaction conditions and catalysts to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography studies, as well as density functional theory (DFT) calculations, are instrumental in elucidating the geometric configuration, electronic structure, and intermolecular interactions of the molecule. For instance, Gonçalves et al. (2011) utilized these techniques to analyze a mefloquine–oxazolidine derivative, providing insights into the conformational preferences and stabilizing interactions within similar molecular frameworks (Gonçalves, R. S., Kaiser, C., de Souza, M. D., Wardell, J., Wardell, S., & Tiekink, E., 2011).

Chemical Reactions and Properties

The reactivity of the compound under various chemical conditions reveals its potential for further derivatization and application in synthesis. Studies on similar oxazolidinones and piperidine derivatives highlight the ability of these molecules to undergo reactions such as N-alkylation, ring expansion, and functional group modifications, offering pathways for the generation of novel compounds with enhanced properties. Tucker et al. (1998) and Carroll et al. (2005) have explored such reactivity patterns in their work on oxazolidinone antibacterial agents and opioid receptor antagonists, respectively (Tucker, J. et al., 1998); (Carroll, F. et al., 2005).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are directly influenced by the molecular structure of the compound. These properties are essential for determining the compound's suitability for various applications, such as pharmaceuticals or materials science. The research by Ahoya et al. (2010) on a related oxazolidinone compound provides valuable data on crystal structure and physical characteristics, which could be analogous to those of the target molecule (Ahoya, Caleb Anothane et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity towards acids/bases, and the stability of various functional groups within the molecule, is crucial for its application and manipulation in chemical synthesis. The studies on related compounds, including their synthesis, reactivity, and interactions with biological targets, offer insights into the chemical behavior of the target compound. For instance, the work by Prakash et al. (2013) on thiazolidinone derivatives provides examples of NMR characterization and reactivity analysis that could be relevant for studying the chemical properties of the target molecule (Prakash, S., Pandiarajan, K., & Kumar, S., 2013).

Mechanism of Action

The mechanism of action of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Future Directions

The future directions in the field of quinoline derivatives research focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-[1-[(6,8-dimethyl-4-oxo-1H-quinolin-2-yl)methyl]piperidin-4-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-9-14(2)19-17(10-13)18(24)11-15(21-19)12-22-5-3-16(4-6-22)23-7-8-26-20(23)25/h9-11,16H,3-8,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXDFRYVZOQUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3CCC(CC3)N4CCOC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-Hydroxy-6,8-dimethylquinolin-2-YL)methyl]piperidin-4-YL}-1,3-oxazolidin-2-one

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